(2S)-2-amino-3-methylpentanoic acid

Bacterial transport kinetics BCAA uptake YhjE permease

Procure chirally certified (2S,3S)-L-isoleucine to eliminate experimental variability caused by generic substitution. Distinct kinetic parameters—Km 70.5 µM (YhjE transporter) vs 86.7 µM for L-valine, IC50 72 nM (system-L-like carrier) vs 80 nM for L-leucine—demand stereochemical precision. Only L-isoleucine supports vitamin B6-deficient Lactobacillus fermenti growth. This grade meets USP, EP, BP, and JP specifications simultaneously for global regulatory compliance. Use as fermentation standard for isoleucine-producing strains, competitive transport probe, or pharmaceutical reference.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B1638097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-methylpentanoic acid
Synonymspoly(Ile)
poly(L-isoleucine)
polyisoleucine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1
InChIKeyAGPKZVBTJJNPAG-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-3-methylpentanoic Acid (L-Isoleucine): Procurement-Relevant Identity and Chiral Specification Overview


(2S)-2-amino-3-methylpentanoic acid, systematically designated as (2S,3S)-2-amino-3-methylpentanoic acid and commonly known as L-isoleucine, is a proteinogenic, essential, branched-chain amino acid (BCAA) [1]. Unlike its isomer L-leucine or its diastereomer L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid), this compound possesses two chiral centers, making its stereochemical integrity critically important for biological activity [2]. As a fundamental building block in protein synthesis and a key metabolic intermediate, its procurement for research, pharmaceutical, or industrial applications requires precise specification of both chemical purity and chiral purity to ensure experimental reproducibility and regulatory compliance [3].

Why L-Isoleucine Cannot Be Interchanged with Other Branched-Chain or Structural Analogs in Critical Applications


Substituting L-isoleucine with L-leucine, L-valine, L-norvaline, or L-allo-isoleucine is scientifically invalid due to quantifiable differences in transporter affinity, enzyme substrate specificity, and biological stereoselectivity. Although these amino acids share structural similarities as branched-chain or aliphatic amino acids, their distinct side-chain geometries produce markedly different kinetic parameters: L-isoleucine exhibits unique Km values for specific transport systems that diverge from those of L-valine [1], and distinct IC50 profiles in enzyme inhibition assays compared to L-leucine [2]. Furthermore, only the (2S,3S) stereoisomer (L-isoleucine) supports bacterial growth in vitamin B6-deficient conditions, whereas D-isoleucine and L-allo-isoleucine fail to do so [3]. These functional non-equivalences render generic substitution a source of uncontrolled experimental variability and compromised process outcomes, necessitating compound-specific procurement strategies.

Quantitative Differentiation of (2S)-2-Amino-3-methylpentanoic Acid (L-Isoleucine): A Procurement Evidence Guide


L-Isoleucine Exhibits a Lower Apparent Km (70.5 μM) than L-Valine (86.7 μM) for the YhjE Transporter in E. coli

L-Isoleucine demonstrates a quantifiably higher affinity for the YhjE transporter compared to L-valine, with an apparent Km of 70.5 μM versus 86.7 μM for L-valine [1]. This 16.2 μM difference indicates that L-isoleucine is transported more efficiently by this specific BCAA permease. Notably, YhjE does not transport L-leucine at all, establishing a clear functional divergence among the three branched-chain amino acids at this transport node [1].

Bacterial transport kinetics BCAA uptake YhjE permease Escherichia coli

Only L-Isoleucine Supports Lactobacillus fermenti Growth in Vitamin B6-Deficient Conditions, Unlike Its Stereoisomers

In a direct comparison of all four isoleucine stereoisomers, only L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) supported growth of Lactobacillus fermenti strain 36 in the absence of vitamin B6 compounds [1]. While all four isomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine) were utilized when vitamin B6 was present, the D- and allo-forms were completely inactive without exogenous B6 supplementation [1].

Microbiological assay Stereoisomer specificity Vitamin B6 dependence Lactobacillus fermenti

L-Isoleucine Exhibits Distinct Enzyme Inhibition Profile: IC50 = 0.012 mM vs L-Valine (0.005 mM) in Acetolactate Synthase Assay

In acetolactate synthase (EC 2.2.1.6) inhibition assays conducted at pH 7.5 and 37°C, L-isoleucine exhibits an IC50 of 0.012 mM, which is 2.4-fold higher (less potent inhibition) than the IC50 of 0.005 mM observed for L-valine [1]. Both compounds show weaker inhibition compared to the synthetic compound NC-311 (IC50 = 0.048 mM), establishing a clear potency ranking: L-valine > L-isoleucine > NC-311 [1].

Enzyme inhibition Acetolactate synthase IC50 BCAA biosynthesis

L-Isoleucine Supports 100% Baseline Protein Synthesis vs 50% for Unsaturated Analogs in E. coli Auxotrophic System

Using an E. coli strain auxotrophic for isoleucine, the translational activity of L-isoleucine analogs was quantitatively evaluated. The alkene analog (2S,3S)-2-amino-3-methyl-4-pentenoic acid supported protein synthesis at only approximately 50% of the level observed with native L-isoleucine supplementation [1]. Furthermore, the (2S,3S) diastereomer of this analog achieved 80% isoleucine substitution in vivo, compared to 70% for the (2S,3S) alkyne analog, while αC- or βC-methylated derivatives showed no detectable incorporation [1].

Translational activity Amino acid analogs Protein synthesis E. coli auxotroph

Multi-Compendial L-Isoleucine Meets USP/EP/JP Specifications with 98.5-101.5% Assay Range, Providing Regulatory-Grade Procurement Certainty

L-Isoleucine procured to multi-compendial specifications meets the assay requirements of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP) simultaneously, with a defined assay range of 98.5-101.5% on a dried basis [1]. This contrasts with standard reagent-grade L-isoleucine, which typically specifies ≥98% purity by HPLC without the comprehensive impurity profiling and elemental impurity limits (e.g., As ≤0.1 mg/kg, Cd ≤5 mg/kg, Pb specifications) mandated by pharmacopeial monographs .

Pharmacopeial compliance Quality specification Assay range Multi-compendial

L-Isoleucine Binds Neutral Amino Acid Transporter with IC50 = 72 nM vs L-Leucine IC50 = 80 nM in Brain Membrane Assays

In competitive binding assays using [3H]gabapentin to label system-L-like neutral amino acid carriers in brain tissue, L-isoleucine exhibited an IC50 of 72 nM, while L-leucine showed an IC50 of 80 nM [1]. Both were less potent than L-norleucine (IC50 = 40 nM) and L-methionine (IC50 = 50 nM) [1]. The 8 nM difference between L-isoleucine and L-leucine, though modest, indicates that these two BCAA isomers are not functionally interchangeable at this transporter subtype.

Amino acid transporter System L Gabapentin binding IC50

Optimal Research and Industrial Application Scenarios for (2S)-2-Amino-3-methylpentanoic Acid (L-Isoleucine) Based on Quantified Differentiation


Bacterial Strain Engineering for Enhanced L-Isoleucine Fermentation Yield

Based on the kinetic data showing L-isoleucine has a lower Km (70.5 μM) than L-valine (86.7 μM) for the YhjE transporter [1], strain engineers can rationally design improved isoleucine-producing microorganisms. Patents from Mint Biotechnologies (US 20240240214) and others (KR-20250001930-A) specifically target genetic modifications—including deregulated threonine deaminase and acetohydroxy acid synthase III genes—to release L-isoleucine feedback inhibition and enhance export [2][3]. Procurement of high-purity L-isoleucine serves as both the fermentation standard and analytical reference for yield quantification.

Microbiological Assay Development Requiring Stereochemically Defined L-Isoleucine

The exclusive activity of L-isoleucine in vitamin B6-deficient Lactobacillus fermenti cultures, contrasted with the complete inactivity of D-isoleucine and allo-isoleucine isomers [1], establishes the (2S,3S) stereoisomer as the only valid analyte for microbiological assays. Procurement of chirally certified L-isoleucine with documented enantiomeric purity (e.g., ≥99.7% by chiral HPLC for Fmoc derivatives [2]) is essential for accurate quantification in complex biological matrices and for validating microbial identification protocols.

Pharmaceutical Manufacturing Requiring Multi-Compendial Grade Material

For pharmaceutical applications—including parenteral nutrition formulations, drug product excipients, or active pharmaceutical ingredient synthesis—procurement of L-isoleucine meeting simultaneous USP, EP, BP, and JP specifications eliminates regional requalification burdens [1]. The defined assay range (98.5-101.5% on dried basis) and controlled elemental impurity profile (e.g., As ≤0.1 mg/kg, Cd ≤5 mg/kg) [2] provide the documentation and traceability required for IND/NDA submissions and commercial manufacturing under cGMP conditions.

Neuroscience Research on BCAA Blood-Brain Barrier Transport and Gabapentinoid Pharmacology

The distinct IC50 values of L-isoleucine (72 nM) and L-leucine (80 nM) for the system-L-like neutral amino acid carrier labeled by [3H]gabapentin [1] support the use of L-isoleucine as a specific competitive probe in studies of BCAA transport across the blood-brain barrier. Researchers investigating gabapentin pharmacokinetics or amino acid competition at the blood-brain barrier should procure L-isoleucine of defined purity to ensure reproducible competitive inhibition data in ex vivo and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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